![molecular formula C21H18N2O2S B3015898 1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326848-19-4](/img/no-structure.png)
1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their potential as non-peptide antagonists for various hormone receptors. For example, derivatives bearing a biaryl moiety have shown high potency and oral activity as luteinizing hormone-releasing hormone (LHRH) antagonists, demonstrating the structural versatility of thieno[3,2-d]pyrimidines in developing therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).
The structural modification of thieno[3,2-d]pyrimidine-2,4-diones has also been explored for enhancing biological activities. For instance, the introduction of various substituents has been shown to significantly affect their binding affinity to the human GnRH receptor, highlighting the importance of structural design in optimizing biological activity (Guo et al., 2003).
Chemical Synthesis and Reactivity
- Research has also focused on the chemical synthesis and reactivity of thieno[3,2-d]pyrimidine derivatives, exploring their potential in creating diverse chemical libraries. For example, reactions involving amino-5-(4-methylbenzoyl)-4-(4-methyl-phenyl) pyrimidine-2(1H)-thione with various isothiocyanates have led to the synthesis of new N,N'-disubstituted thioureas, demonstrating the versatile reactivity of thieno[3,2-d]pyrimidine derivatives in synthetic chemistry (Önal et al., 2009).
Potential Therapeutic Applications
- The potential therapeutic applications of thieno[3,2-d]pyrimidine derivatives are vast, with studies exploring their use as inhibitors for adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. This highlights the significance of thieno[3,2-d]pyrimidines in medicinal chemistry as a basis for developing new therapeutic agents with diverse biological activities (El-Gazzar et al., 2006).
Advanced Synthesis Techniques
- Advanced synthesis techniques have been employed to create novel thieno[3,2-d]pyrimidine derivatives with specific functional groups, aiming to explore their biological activities and potential applications in drug discovery. These synthetic methodologies allow for the efficient generation of derivatives with varying substituents, showcasing the adaptability of thieno[3,2-d]pyrimidine chemistry in addressing diverse biological targets (Miwa et al., 2011).
Propriétés
Numéro CAS |
1326848-19-4 |
|---|---|
Nom du produit |
1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C21H18N2O2S |
Poids moléculaire |
362.45 |
Nom IUPAC |
3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O2S/c1-14-6-5-8-16(12-14)13-22-18-10-11-26-19(18)20(24)23(21(22)25)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |
Clé InChI |
HFUMSVWMFJPSEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4C)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



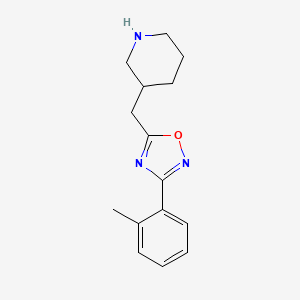
![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)
![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)
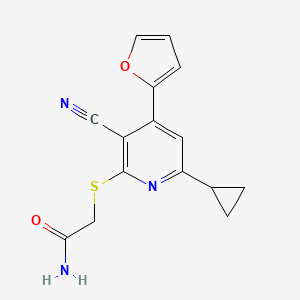
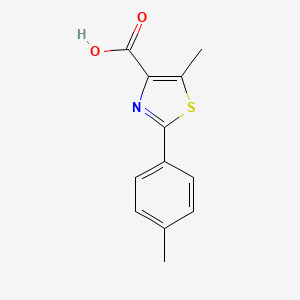
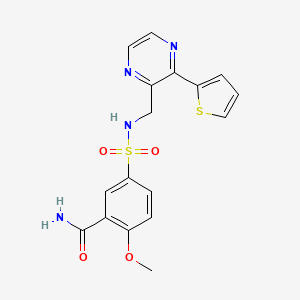
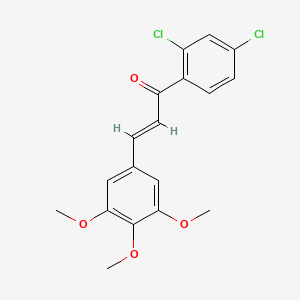
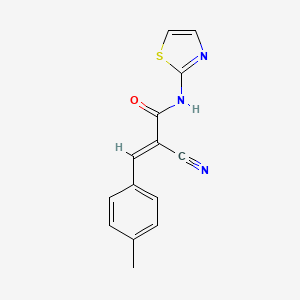
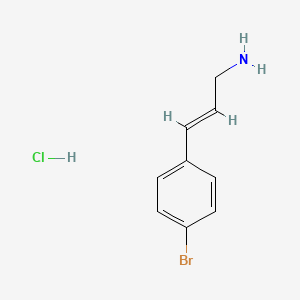
![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol](/img/structure/B3015832.png)
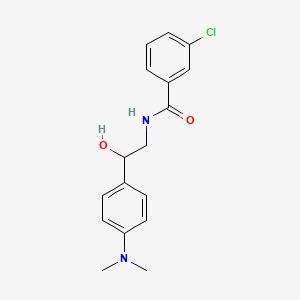
![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)
![5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3015838.png)